9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 899741-91-4
Cat. No.: VC6400813
Molecular Formula: C20H14F3N5O3
Molecular Weight: 429.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899741-91-4 |
|---|---|
| Molecular Formula | C20H14F3N5O3 |
| Molecular Weight | 429.359 |
| IUPAC Name | 9-(3-methoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C20H14F3N5O3/c1-31-13-4-2-3-12(9-13)28-18-15(26-19(28)30)14(16(24)29)25-17(27-18)10-5-7-11(8-6-10)20(21,22)23/h2-9H,1H3,(H2,24,29)(H,26,30) |
| Standard InChI Key | LSOASFGHMVIZQV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F |
Introduction
9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine derivatives class. Purines are crucial components in biological processes, including DNA and RNA synthesis. This compound is synthesized through multi-step organic reactions and is studied for its pharmacological properties, particularly in drug discovery due to its potential interactions with biological targets.
Potential Applications
Purine derivatives are essential in various biological processes, and compounds like 9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide are of interest in medicinal chemistry. Their potential applications include drug discovery, where they may interact with specific biological targets to modulate disease pathways.
Biological Activity
While specific biological activity data for this compound is not readily available, purine derivatives generally exhibit a range of biological activities, including enzyme inhibition and receptor modulation. Experimental data from biological assays would be necessary to elucidate specific mechanisms and quantify effects on target pathways.
Research Findings and Future Directions
Research on purine derivatives often focuses on their pharmacological properties and potential therapeutic applications. For 9-(3-methoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide, future studies could explore its interaction with specific biological targets and its potential as a therapeutic agent.
Comparison with Other Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume